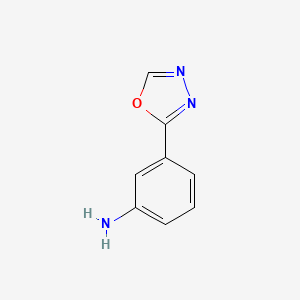

3-(1,3,4-Oxadiazol-2-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGIMWCROMYOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585494 | |

| Record name | 3-(1,3,4-Oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5378-35-8 | |

| Record name | 3-(1,3,4-Oxadiazol-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5378-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3,4-Oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3,4-oxadiazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(1,3,4-Oxadiazol-2-yl)aniline (CAS: 5378-35-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1,3,4-Oxadiazol-2-yl)aniline is a heterocyclic aromatic amine containing a central 1,3,4-oxadiazole ring. This scaffold is a privileged structure in medicinal chemistry, known to be a bioisostere of amide and ester functionalities, which can enhance metabolic stability and other pharmacokinetic properties. The 1,3,4-oxadiazole nucleus is associated with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, experimental protocols for biological evaluation, and known mechanisms of action of this compound and its derivatives.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. The melting point of the structurally similar isomer, 4-(1,3,4-Oxadiazol-2-yl)aniline, is provided as a reference. General solubility characteristics for this class of compounds indicate good solubility in common organic solvents and poor solubility in aqueous solutions.[1][2]

| Property | Value | Reference |

| CAS Number | 5378-35-8 | [3] |

| Molecular Formula | C₈H₇N₃O | [3] |

| Molecular Weight | 161.16 g/mol | [3] |

| Melting Point | 137-139 °C (for 4-(1,3,4-Oxadiazol-2-yl)aniline) | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in acetone, DMSO, ether, isopropanol, and toluene; Insoluble in water and hexane (general for this class of compounds).[1] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the formation of the 1,3,4-oxadiazole ring followed by the reduction of a nitro group to an aniline.

Synthesis of the Precursor: 2-(3-nitrophenyl)-1,3,4-oxadiazole

The precursor, 2-(3-nitrophenyl)-1,3,4-oxadiazole, can be synthesized from 3-nitrobenzoic acid. The acid is first converted to its corresponding hydrazide, 3-nitrobenzohydrazide, which is then cyclized to form the oxadiazole ring.

Experimental Protocol: Synthesis of 3-Nitrobenzohydrazide

-

A mixture of 3-nitrobenzoic acid, a suitable esterifying agent (e.g., methanol and a catalytic amount of sulfuric acid), is refluxed to form the methyl ester.

-

The resulting ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux for several hours.[4]

-

Upon cooling, the 3-nitrobenzohydrazide product precipitates and can be collected by filtration and recrystallized from ethanol.

Experimental Protocol: Cyclization to 2-(3-nitrophenyl)-1,3,4-oxadiazole

-

A mixture of 3-nitrobenzohydrazide and a dehydrating cyclizing agent, such as phosphorus oxychloride (POCl₃), is refluxed.[5]

-

The reaction mixture is then carefully poured onto crushed ice to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield 2-(3-nitrophenyl)-1,3,4-oxadiazole.

Reduction to this compound

The final step is the reduction of the nitro group of 2-(3-nitrophenyl)-1,3,4-oxadiazole to the corresponding amine. This can be achieved through various reduction methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride.

Experimental Protocol: Reduction using Tin(II) Chloride and Sodium Borohydride

This protocol is adapted from a similar reduction of a related nitro-substituted 1,3,4-oxadiazole.[1]

-

Dissolve 2-(3-nitrophenyl)-1,3,4-oxadiazole (1 equivalent) and tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents) in ethanol by heating until a homogenous solution is achieved.

-

Allow the mixture to cool to room temperature.

-

Slowly add a suspension of sodium borohydride (NaBH₄) (1.3 equivalents) in ethanol dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, basify the mixture with a 20% sodium hydroxide (NaOH) solution.

-

Filter the resulting precipitate and concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as chloroform or ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Experimental Protocol: Catalytic Hydrogenation

-

Dissolve 2-(3-nitrophenyl)-1,3,4-oxadiazole in a suitable solvent such as methanol.

-

Add a catalytic amount of palladium on activated carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) at room temperature (20°C).

-

Stir the reaction vigorously for approximately 16 hours.[6]

-

After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield this compound.

Biological Activities and Mechanisms of Action

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities. While specific data for this compound is limited, the general mechanisms for this class of compounds are discussed below.

Anticancer Activity

1,3,4-Oxadiazole derivatives have been reported to exert anticancer effects through various mechanisms, including the inhibition of enzymes and growth factors crucial for tumor progression.[7] These include telomerase, topoisomerase, histone deacetylases (HDACs), and various kinases.[7][8] A common mechanism of action is the induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Anticancer Signaling Pathway

While a specific pathway for this compound has not been elucidated, some 1,3,4-oxadiazole derivatives have been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells, leading to cell proliferation and survival.[9] Inhibition of STAT3 phosphorylation can lead to the downregulation of anti-apoptotic proteins (like Bcl-2 and Bcl-xL) and the upregulation of pro-apoptotic proteins (like Bax), ultimately triggering apoptosis.

Anti-inflammatory Activity

The anti-inflammatory properties of 1,3,4-oxadiazole derivatives are often attributed to their ability to inhibit the biosynthesis of prostaglandins.[10]

Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This assay assesses the ability of a compound to inhibit protein denaturation, which is implicated in the inflammatory process.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a solution of bovine serum albumin (BSA) or egg albumin and the test compound at various concentrations.

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Heat Denaturation: Induce denaturation by heating the solutions at a higher temperature (e.g., 57°C or 70°C) for a short period (e.g., 3-5 minutes).[11]

-

Absorbance Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 416 nm or 660 nm).[11]

-

Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.

Safety and Toxicity

Safety data for this compound indicates that it should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.

Conclusion

This compound is a valuable scaffold for the development of new therapeutic agents, leveraging the well-established biological activities of the 1,3,4-oxadiazole core. While further research is needed to fully elucidate its specific mechanisms of action and pharmacological profile, the synthetic routes and bioassay protocols outlined in this guide provide a solid foundation for its investigation in drug discovery and development programs. The potential for this compound and its derivatives to act as anticancer and anti-inflammatory agents warrants continued exploration.

References

- 1. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.molbase.com [m.molbase.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(1,3,4-Oxadiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of the heterocyclic compound 3-(1,3,4-Oxadiazol-2-yl)aniline. This molecule belongs to the 1,3,4-oxadiazole class, a group of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5] Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][6][7][8]

Core Physicochemical Data

Quantitative physicochemical data for this compound is not extensively reported in publicly available literature. The following table summarizes the key properties, with the understanding that most values would need to be determined experimentally. For context, some predicted values or data for structurally similar compounds, such as the 4-substituted isomer, are included where available.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₇N₃O | |

| Molecular Weight | 161.16 g/mol | [9] |

| Melting Point | Not Available | To be determined experimentally. For comparison, 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline has a reported melting point of 103–104 °C.[10] |

| Boiling Point | Not Available | Expected to be high due to the aromatic and heterocyclic nature. To be determined experimentally. |

| pKa | Not Available | The aniline moiety will have a basic pKa. For 4-(1,3,4-oxadiazol-2-yl)aniline, a predicted pKa is 2.32±0.10, likely corresponding to the protonated aniline.[11] |

| logP (Octanol-Water Partition Coefficient) | Not Available | A key parameter for predicting drug-likeness. To be determined experimentally. The predicted XLogP3-AA for the 4-isomer is 1.9.[9] |

| Solubility | Not Available | Expected to have low solubility in water and better solubility in organic solvents like DMSO and DMF. To be determined experimentally. |

| Topological Polar Surface Area (TPSA) | 64.9 Ų | Calculated for the 4-isomer, which is identical for the 3-isomer.[9] |

| Hydrogen Bond Acceptor Count | 4 | Calculated for the 4-isomer, which is identical for the 3-isomer.[11] |

| Hydrogen Bond Donor Count | 1 | From the aniline -NH₂ group. |

| Heavy Atom Count | 12 | [11] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the title compound are not explicitly available. However, based on established synthetic routes for analogous 1,3,4-oxadiazole derivatives, a general and effective methodology can be proposed.[10][12]

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 3-nitrobenzoic acid, as illustrated in the workflow diagram below. This involves the formation of an intermediate 2-(3-nitrophenyl)-1,3,4-oxadiazole, followed by the reduction of the nitro group to the desired aniline.

Step 1: Synthesis of 2-(3-nitrophenyl)-1,3,4-oxadiazole

-

Hydrazide Formation: 3-Nitrobenzoic acid is reacted with hydrazine hydrate in a suitable solvent like ethanol and refluxed to form 3-nitrobenzohydrazide.

-

Cyclization: The resulting 3-nitrobenzohydrazide is then cyclized to form the 1,3,4-oxadiazole ring. A common method involves reacting the hydrazide with an orthoester, such as triethyl orthoformate, under reflux conditions. Alternatively, reaction with carbon disulfide in the presence of a base can yield a thiol intermediate which can be further modified.

Step 2: Reduction to this compound

-

Nitro Group Reduction: The intermediate, 2-(3-nitrophenyl)-1,3,4-oxadiazole, is subjected to a reduction reaction to convert the nitro group to an amine.

-

Reducing Agents: A mild and effective reducing system, such as sodium borohydride with tin(II) chloride dihydrate in ethanol, has been reported for similar transformations.[10] Other standard reduction methods, like catalytic hydrogenation (e.g., H₂/Pd-C) or using metals in acidic media (e.g., Sn/HCl), could also be employed.

-

Purification: The final product, this compound, would then be isolated and purified using standard techniques such as recrystallization or column chromatography.

Characterization Methods

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

-

Melting Point: Determined using an open capillary method with a melting point apparatus.[6][13]

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.[14]

-

Spectroscopy:

-

FT-IR: To identify characteristic functional groups (e.g., N-H stretch of the amine, C=N and C-O-C stretches of the oxadiazole ring).[6][13]

-

¹H-NMR and ¹³C-NMR: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[6][10][13]

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[6][13]

-

-

Elemental Analysis (C, H, N): To verify the elemental composition of the compound.[15]

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and subsequent characterization of a novel compound like this compound.

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Potential Biological Activity Pathway

Given that specific signaling pathway data for this compound is unavailable, this diagram illustrates a hypothetical mechanism of action for a generic 1,3,4-oxadiazole derivative as an anticancer agent, a common activity for this class of compounds.[8]

Caption: A potential mechanism of action for a 1,3,4-oxadiazole-based anticancer agent.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. rroij.com [rroij.com]

- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 8. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. m.molbase.com [m.molbase.com]

- 10. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. jyoungpharm.org [jyoungpharm.org]

- 14. jetir.org [jetir.org]

- 15. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Molecular Structure and Characterization of 3-(1,3,4-Oxadiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-(1,3,4-Oxadiazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. This document details the synthetic protocols, spectroscopic and analytical characterization, and potential mechanisms of action, offering a valuable resource for researchers in drug discovery and development. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer and antimicrobial properties. The strategic incorporation of an aniline moiety at the 3-position of the phenyl ring presents opportunities for further functionalization and modulation of its biological profile.

Molecular Structure and Properties

This compound, with the chemical formula C₈H₇N₃O, features a central 1,3,4-oxadiazole ring connected to a phenyl ring at the 2-position, which is further substituted with an amino group at the meta-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, primarily involving the formation of the 1,3,4-oxadiazole ring followed by the reduction of a nitro group to the desired aniline. A common and effective synthetic strategy is outlined below.

Experimental Protocol: Synthesis of 2-(3-Nitrophenyl)-1,3,4-oxadiazole

Materials:

-

3-Nitrobenzoic acid

-

Hydrazine hydrate

-

Phosphorus oxychloride (POCl₃) or other dehydrating agents

-

Appropriate solvents (e.g., ethanol, toluene)

Procedure:

-

Formation of 3-Nitrobenzohydrazide: 3-Nitrobenzoic acid is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield 3-nitrobenzohydrazide.

-

Cyclization to 2-(3-Nitrophenyl)-1,3,4-oxadiazole: The resulting 3-nitrobenzohydrazide is then subjected to cyclodehydration to form the 1,3,4-oxadiazole ring. This can be achieved by reacting it with a dehydrating agent like phosphorus oxychloride. The reaction is typically carried out under reflux in an inert solvent. After completion, the reaction mixture is cooled and poured onto crushed ice to precipitate the product. The solid is then filtered, washed, and dried.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(3-Nitrophenyl)-1,3,4-oxadiazole

-

Reducing agent (e.g., Palladium on activated carbon (10% Pd/C) with hydrogen gas, or tin(II) chloride)

-

Solvent (e.g., methanol, ethanol)

Procedure:

-

A mixture of 2-(3-nitrophenyl)-1,3,4-oxadiazole and a catalytic amount of 10% palladium on carbon in methanol is stirred under a hydrogen atmosphere at room temperature for approximately 16 hours.[1]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent.

Spectroscopic and Analytical Characterization

The structure of this compound is confirmed through various spectroscopic techniques. While experimentally obtained data for this specific molecule is limited in the public domain, the following tables summarize the expected and representative data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | ~8.5 - 9.0 | H of the oxadiazole ring |

| ~7.0 - 7.5 | Aromatic protons of the aniline ring | |

| ~5.0 - 6.0 | -NH₂ protons | |

| ¹³C NMR | ~160 - 165 | C2 and C5 of the oxadiazole ring |

| ~110 - 150 | Aromatic carbons of the aniline ring |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Expected FTIR Spectral Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretching (aniline) | ~3400 - 3200 |

| C-H stretching (aromatic) | ~3100 - 3000 |

| C=N stretching (oxadiazole) | ~1630 |

| C=C stretching (aromatic) | ~1600 - 1450 |

| C-O-C stretching (oxadiazole) | ~1115 |

| C-N stretching (aniline) | ~1300 - 1200 |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) |

| [M]⁺ | 161.06 |

| [M+H]⁺ | 162.07 |

X-ray Crystallography

As of the writing of this guide, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database. Analysis of related structures suggests that the oxadiazole and phenyl rings are likely to be nearly co-planar to maximize π-conjugation.

Experimental Protocols for Characterization

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Use tetramethylsilane (TMS) as an internal standard.

FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), and record the mass spectrum.

Potential Biological Activities and Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities. The presence of the aniline group in this compound makes it a valuable intermediate for the synthesis of a diverse library of compounds with potential therapeutic applications. Based on the literature for related compounds, several signaling pathways are potential targets.

Anticancer Activity

1,3,4-Oxadiazole derivatives have been reported to exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

-

NF-κB Signaling Pathway: Some 1,3,4-oxadiazole derivatives have been shown to inhibit the NF-κB signaling pathway, which is often aberrantly activated in cancer cells, leading to decreased proliferation and induction of apoptosis.[2][3][4]

-

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Certain 1,3,4-oxadiazole-based compounds have been designed and evaluated as EGFR inhibitors.[5][6][7][8][9]

-

HDAC Inhibition: Histone deacetylase (HDAC) inhibitors are an emerging class of anticancer agents. The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed to inhibit HDAC enzymes.[10][11][12]

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a common feature in many compounds with potent antimicrobial activity. The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes.

-

Enzyme Inhibition: 1,3,4-oxadiazole derivatives have been reported to inhibit various microbial enzymes, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.

Conclusion

This compound is a versatile heterocyclic compound with a promising pharmacological profile. This guide has provided a detailed overview of its synthesis, characterization, and potential mechanisms of action. The synthetic route via the corresponding nitro-intermediate is a feasible and scalable approach. The provided spectroscopic data, although predictive, offers a solid foundation for the characterization of this molecule. The potential for this compound and its derivatives to modulate key signaling pathways, such as NF-κB, EGFR, and HDAC, underscores its importance as a scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this promising molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Novel 1,3,4-oxadiazole derivatives of naproxen targeting EGFR: Synthesis, molecular docking studies, and cytotoxic evaluation [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2017023133A3 - 1,3,4-oxadiazole derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same - Google Patents [patents.google.com]

- 11. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3-(1,3,4-Oxadiazol-2-yl)aniline from Hydrazides

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for amide and ester functionalities.[1] This five-membered heterocycle is integral to numerous therapeutic agents, exhibiting a wide array of biological activities.[2][3] 3-(1,3,4-Oxadiazol-2-yl)aniline, in particular, serves as a valuable intermediate for synthesizing more complex molecules, leveraging the reactive aniline group for further functionalization.

This technical guide details the primary synthetic routes for obtaining this compound starting from hydrazide precursors. It provides an overview of the core chemical strategies, detailed experimental protocols, and comparative data to aid researchers in selecting the most suitable method for their applications.

Core Synthetic Strategies

The synthesis of the target compound from hydrazides can be broadly categorized into two primary pathways: a direct route using an amino-functionalized hydrazide and an indirect route involving the reduction of a nitro-functionalized precursor.

Route A: Direct Cyclization of 3-Aminobenzohydrazide. This is the most straightforward approach, beginning with 3-aminobenzohydrazide. The 1,3,4-oxadiazole ring is formed by reacting the hydrazide with a one-carbon synthon, such as an orthoester or carbon disulfide, followed by cyclization.[2][4] The primary challenge of this route is the potential for side reactions involving the free aniline group, which may necessitate protective group strategies under certain conditions.

Route B: Cyclization of 3-Nitrobenzohydrazide Followed by Reduction. This robust, two-step pathway begins with 3-nitrobenzohydrazide. The nitro group is less reactive than an amino group under typical cyclization conditions, allowing for a cleaner formation of the 2-(3-nitrophenyl)-1,3,4-oxadiazole intermediate. A subsequent selective reduction of the nitro group yields the desired aniline.[5] This method is often preferred for its high yields and chemoselectivity.

The following diagram illustrates these primary synthetic workflows.

Mechanism of Ring Formation

The formation of the 1,3,4-oxadiazole ring from a hydrazide is a type of dehydrative cyclization. The process generally involves two key steps:

-

Acylation/Condensation: The starting acid hydrazide reacts with a carbonyl source (like a carboxylic acid, acid chloride, or orthoester) to form a 1,2-diacylhydrazine or a related intermediate.

-

Cyclodehydration: This intermediate undergoes intramolecular cyclization with the elimination of a water molecule, a process often promoted by strong dehydrating agents or heat, to form the stable aromatic oxadiazole ring.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis of this compound.

Protocol 1: Synthesis via Cyclization-Reduction (Route B)

This protocol is divided into two stages: the synthesis of the nitro-intermediate and its subsequent reduction.

Stage 1: Synthesis of 2-(3-Nitrophenyl)-1,3,4-oxadiazole

This stage involves the acylation of 3-nitrobenzohydrazide followed by cyclization. A common and effective method uses phosphorus oxychloride (POCl₃) as both the solvent and the dehydrating agent.[2]

-

Materials:

-

3-Nitrobenzohydrazide

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution (e.g., 10-20%)

-

Ethanol or other suitable recrystallization solvent

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 3-nitrobenzohydrazide (1 equivalent).

-

Carefully add phosphorus oxychloride (5-10 mL per gram of hydrazide) to the flask in a fume hood.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the cooled reaction mixture onto a large beaker of crushed ice with constant stirring. This step is highly exothermic and should be performed with caution.

-

A precipitate will form. Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry the crude product.

-

Purify the crude 2-(3-nitrophenyl)-1,3,4-oxadiazole by recrystallization from a suitable solvent like ethanol.

-

Stage 2: Reduction of 2-(3-Nitrophenyl)-1,3,4-oxadiazole

The reduction of the aromatic nitro group to an amine can be achieved using various reagents. Tin(II) chloride (SnCl₂) in an alcoholic solvent is a classic and highly effective method that is selective for the nitro group while preserving the oxadiazole ring.[6]

-

Materials:

-

2-(3-Nitrophenyl)-1,3,4-oxadiazole (from Stage 1)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Absolute Ethanol or Methanol

-

Concentrated Hydrochloric Acid (HCl) (optional, for acidic conditions)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2M)

-

Ethyl acetate or other suitable extraction solvent

-

-

Procedure:

-

Dissolve 2-(3-nitrophenyl)-1,3,4-oxadiazole (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and a 2M NaOH or KOH solution. Add the basic solution carefully until the pH is strongly alkaline (pH > 10) to dissolve the tin salts.[6]

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography or recrystallization as needed.

-

Quantitative Data Summary

The efficiency of 1,3,4-oxadiazole synthesis is highly dependent on the chosen reagents and reaction conditions. The following table summarizes typical quantitative data for various cyclization methods found in the literature for analogous hydrazides.

| Starting Hydrazide | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aromatic Hydrazide | POCl₃ | Neat | Reflux | 5 | ~75% | |

| Benzohydrazide | Phenyl isothiocyanate, TBTU, DIEA | DMF | 50 | ~2 | 85% | [7] |

| Aromatic Hydrazide | Aromatic Acid, POCl₃ | Neat | Reflux | 5-7 | 54-66% | [2] |

| Acylhydrazone | Iodine, K₂CO₃ | DMSO | 120 | 2-3 | 75-92% | [8] |

| 3-Nitrobenzohydrazide | Ethyl Chloroformate, then POCl₃ | Neat | Reflux | 4 | 76% | |

| Nitro-substituted Hydrazone | Chloramine-T | Ethanol | MW (150W) | 2-5 min | 82-94% | [3] |

Note: Yields are highly substrate-dependent and the listed values serve as a general guide.

Conclusion

The synthesis of this compound from hydrazide precursors is a well-established process with multiple effective routes. The indirect Cyclization-Reduction pathway (Route B) starting from 3-nitrobenzohydrazide is often favored due to its high yields, clean reaction profile, and the reliability of the selective nitro group reduction.[5] The direct cyclization of 3-aminobenzohydrazide (Route A) offers a shorter pathway but may require more careful optimization to manage the reactivity of the aniline moiety. Modern one-pot methods and microwave-assisted syntheses also present compelling alternatives, offering reduced reaction times and operational simplicity.[2][3][8] The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, desired purity, available reagents, and tolerance for multi-step procedures.

References

- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. jchemrev.com [jchemrev.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. jchemrev.com [jchemrev.com]

Spectroscopic and Synthetic Profile of 3-(1,3,4-Oxadiazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectroscopic characteristics of the heterocyclic compound 3-(1,3,4-Oxadiazol-2-yl)aniline. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a well-established synthetic route and presents an extrapolated spectroscopic profile based on analogous compounds. This information is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel 1,3,4-oxadiazole derivatives for applications in medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for structurally related compounds, including 3-aminobenzoic acid, 3-aminobenzohydrazide, and various 2,5-disubstituted 1,3,4-oxadiazoles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.8 - 9.2 | s | 1H | Oxadiazole C-H |

| ~7.2 - 7.5 | m | 3H | Aromatic C-H |

| ~6.8 - 7.0 | m | 1H | Aromatic C-H |

| ~5.4 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~164 | Oxadiazole C=N |

| ~155 | Oxadiazole C-H |

| ~148 | Aromatic C-NH₂ |

| ~130 | Aromatic C-H |

| ~125 | Aromatic C-Oxadiazole |

| ~118 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~112 | Aromatic C-H |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Strong | C=N stretch (oxadiazole ring), N-H bend |

| 1500 - 1400 | Strong | Aromatic C=C stretch |

| 1100 - 1000 | Strong | C-O-C stretch (oxadiazole ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 161.06 | [M]⁺ (Molecular Ion) |

| 133 | [M - CO]⁺ |

| 105 | [M - CO - N₂]⁺ |

| 92 | [C₆H₆N]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 3-aminobenzoic acid. The general methodology involves the formation of a hydrazide, followed by cyclization to form the 1,3,4-oxadiazole ring.

Step 1: Synthesis of 3-Aminobenzohydrazide

-

Esterification of 3-Aminobenzoic Acid: 3-Aminobenzoic acid (1 equivalent) is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 3-aminobenzoate.

-

Hydrazinolysis of Methyl 3-Aminobenzoate: The resulting methyl 3-aminobenzoate (1 equivalent) is dissolved in ethanol. An excess of hydrazine hydrate (3-5 equivalents) is added, and the mixture is refluxed for 8-12 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford 3-aminobenzohydrazide.[1][2]

Step 2: Synthesis of this compound

-

Preparation of the Acylhydrazone (Intermediate): 3-Aminobenzohydrazide (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetic acid. An equimolar amount of triethyl orthoformate is added, along with a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid). The mixture is refluxed for 2-4 hours.

-

Oxidative Cyclization: To the solution containing the intermediate acylhydrazone, an oxidizing agent is added to facilitate the cyclization to the 1,3,4-oxadiazole ring. Several reagents can be employed for this transformation, such as iodine in the presence of an oxidant like hydrogen peroxide, or other oxidative agents like ceric ammonium nitrate or N-bromosuccinimide.[3][4][5] The reaction mixture is typically stirred at room temperature or heated gently until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with a solution of sodium thiosulfate (if iodine was used), followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound.

Mandatory Visualization

The following diagram illustrates a general synthetic workflow for the preparation of 2,5-disubstituted 1,3,4-oxadiazoles, which is the core synthetic strategy applicable to the target molecule.

References

- 1. 3-Aminobenzhydrazide [webbook.nist.gov]

- 2. 3-Aminobenzhydrazide [webbook.nist.gov]

- 3. Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+ - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Biological Potential of 1,3,4-Oxadiazole Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This five-membered heterocyclic ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. Its derivatives have garnered significant attention for their potential as therapeutic agents across various domains, including oncology, infectious diseases, inflammation, and neurology. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 1,3,4-oxadiazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Diverse Biological Activities of 1,3,4-Oxadiazole Derivatives

The versatility of the 1,3,4-oxadiazole nucleus allows for a wide range of pharmacological effects, primarily attributed to the toxophoric -N=C-O- linkage which can interact with various biological targets.[1][2] The key therapeutic areas where these derivatives have shown significant promise are detailed below.

Anticancer Activity

1,3,4-oxadiazole derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of crucial enzymes and signaling pathways involved in cancer progression.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 1,3,4-oxadiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 15 | MCF-7 (Breast) | 2.13 | [1] |

| 15 | HepG2 (Liver) | 1.63 | [1] |

| 4h | A549 (Lung) | <0.14 | [3] |

| 4i | A549 (Lung) | 1.59 | [3] |

| 4l | A549 (Lung) | 1.80 | [3] |

| 1 and 2 | SGC-7901 (Gastric) | 1.61 and 2.56 (µg/mL) | [4] |

| 16 | HCT-116 (Colon) | 0.28 | [4] |

| AMK OX-8 | A549 (Lung) | 25.04 | [5] |

| AMK OX-9 | A549 (Lung) | 20.73 | [5] |

| AMK OX-10 | HeLa (Cervical) | 5.34 | [5] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. 1,3,4-oxadiazole derivatives have demonstrated potent activity against a range of pathogenic bacteria and fungi.

Quantitative Data for Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy. The table below presents the MIC values of selected 1,3,4-oxadiazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| OZE-I | Staphylococcus aureus | 4 - 16 | [2] |

| OZE-II | Staphylococcus aureus | 4 - 16 | [2] |

| OZE-III | Staphylococcus aureus | 8 - 32 | [2] |

| Compound 13 | Staphylococcus aureus | 0.5 (MIC90) | [6] |

| Compound 13 | Staphylococcus epidermidis | 1 (MIC90) | [6] |

| 5c | Gram-positive & Gram-negative bacteria | 0.5 - 8 | [7] |

| 5d | Gram-positive & Gram-negative bacteria | 0.5 - 8 | [7] |

| 7e | Escherichia coli | High Activity | [8] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. 1,3,4-oxadiazole derivatives have been shown to possess significant anti-inflammatory properties, often with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit edema in animal models.

| Compound ID | Assay | % Inhibition | Reference |

| OSD (100 mg/kg) | Carrageenan-induced paw edema | 60% | [9] |

| OPD (100 mg/kg) | Carrageenan-induced paw edema | 32.5% | [9] |

Anticonvulsant Activity

Several 1,3,4-oxadiazole derivatives have been investigated for their potential in treating epilepsy and other seizure disorders. Their activity is often assessed in rodent models of induced seizures.

Quantitative Data for Anticonvulsant Activity

The median effective dose (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the population.

| Compound ID | Seizure Model | ED50 (mg/kg) | Reference |

| 5b | Maximal Electroshock (MES) | 8.9 | [10] |

| 5b | Subcutaneous Pentylenetetrazole (scPTZ) | 10.2 | [10] |

| XIV | Not specified | Significant Activity | [11] |

| XV | Not specified | Significant Activity | [11] |

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the advancement of research. This section provides protocols for the synthesis of a representative 1,3,4-oxadiazole derivative and for key biological assays.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.

Example Protocol: Synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole

-

Preparation of N-benzoyl-N'-(4-chlorobenzoyl)hydrazine:

-

To a solution of benzhydrazide (1 mmol) in a suitable solvent such as pyridine or dioxane, add 4-chlorobenzoyl chloride (1.1 mmol) dropwise at 0°C.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain the diacylhydrazine intermediate.

-

-

Cyclodehydration to form the 1,3,4-oxadiazole:

-

To the N-benzoyl-N'-(4-chlorobenzoyl)hydrazine (1 mmol), add an excess of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Reflux the mixture for 2-4 hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate).

-

Filter the precipitated solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole.

-

Key Biological Assays

1. MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole derivative and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

2. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a serial two-fold dilution of the 1,3,4-oxadiazole derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

3. Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity

This in vivo model is used to assess acute inflammation.

-

Animal Dosing: Administer the 1,3,4-oxadiazole derivative or a control vehicle to rodents (rats or mice) orally or intraperitoneally.

-

Induction of Edema: After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

4. Maximal Electroshock (MES) Seizure Test for Anticonvulsant Activity

The MES test is a widely used model for screening anticonvulsant drugs.

-

Animal Dosing: Administer the 1,3,4-oxadiazole derivative or a control vehicle to rodents.

-

Induction of Seizure: After a predetermined time, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Determination of Protection: The compound is considered to have anticonvulsant activity if it protects the animal from the tonic hindlimb extension. The ED50 is then calculated based on the dose-response relationship.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which 1,3,4-oxadiazole derivatives exert their biological effects is crucial for rational drug design and development. The following diagrams, created using the DOT language for Graphviz, illustrate some of the key signaling pathways targeted by these compounds.

Anticancer Mechanisms

Many 1,3,4-oxadiazole derivatives exhibit their anticancer effects by modulating critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and proliferation.[1][12] Several 1,3,4-oxadiazole derivatives have been identified as potent EGFR inhibitors.[1][12]

Caption: EGFR signaling pathway inhibition by 1,3,4-oxadiazole derivatives.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is a common feature in many cancers. Some 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway.[13][14]

Caption: PI3K/Akt/mTOR pathway inhibition by 1,3,4-oxadiazole derivatives.

Anti-inflammatory Mechanism

NF-κB Signaling Pathway Inhibition

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a central role in regulating the inflammatory response. Inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory activity of some 1,3,4-oxadiazole derivatives.[9][15][16]

Caption: NF-κB signaling pathway inhibition by 1,3,4-oxadiazole derivatives.

Conclusion

The 1,3,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of potent biological activities. This guide has provided a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant potential, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways, offers a solid foundation for the rational design of novel and more effective therapeutic agents. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of 1,3,4-oxadiazole derivatives hold significant promise for addressing unmet medical needs in various disease areas.

References

- 1. Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of substituted diphenyl-1,3,4-oxadiazole derivatives for central nervous system depressant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nanobioletters.com [nanobioletters.com]

- 13. researchgate.net [researchgate.net]

- 14. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Routes of 1,3,4-Oxadiazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of pharmacologically active compounds. This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is a bioisostere of amide and ester functionalities, often conferring enhanced metabolic stability and favorable pharmacokinetic profiles to drug candidates. This technical guide provides an in-depth review of the principal synthetic methodologies for constructing the 1,3,4-oxadiazole core, complete with detailed experimental protocols and a summary of quantitative data to aid in comparative analysis.

Core Synthetic Strategies

The synthesis of the 1,3,4-oxadiazole ring predominantly involves the cyclization of hydrazine derivatives. The most common and versatile approaches include the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones. Additionally, microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods.

Cyclodehydration of 1,2-Diacylhydrazines

The dehydration of 1,2-diacylhydrazines is a robust and widely employed method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This reaction typically requires a dehydrating agent to facilitate the ring closure.

Reaction Scheme:

Caption: Cyclodehydration of 1,2-diacylhydrazines.

A variety of dehydrating agents can be employed, with phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA) being the most common. The choice of reagent can influence reaction conditions and yields.

Table 1: Comparison of Dehydrating Agents for 1,2-Diacylhydrazine Cyclodehydration

| Dehydrating Agent | Typical Temperature (°C) | Typical Reaction Time | Yield Range (%) | Reference |

| POCl₃ | 70 - Reflux | 1 - 12 h | 40 - 90+ | [1][2] |

| P₂O₅ | Reflux | Variable | High | [1] |

| SOCl₂ | Reflux | Variable | High | [3] |

| PPA | 100+ | Several hours | Variable | [3] |

| Triflic Anhydride | Anhydrous conditions | Variable | High | [3] |

| Zirconium(IV) chloride | Variable | Variable | High | [4] |

Oxidative Cyclization of N-Acylhydrazones

The oxidative cyclization of N-acylhydrazones, which are readily prepared by the condensation of aldehydes with acid hydrazides, provides a direct route to 2,5-disubstituted 1,3,4-oxadiazoles. This method involves an intramolecular cyclization with the concurrent removal of two hydrogen atoms by an oxidizing agent.

Reaction Scheme:

Caption: Oxidative cyclization of N-acylhydrazones.

A range of oxidizing agents have been successfully utilized for this transformation, including molecular iodine (I₂), N-bromosuccinimide (NBS), ceric ammonium nitrate (CAN), and (diacetoxyiodo)benzene (PIDA).[5] The reaction conditions are often mild, making this a favorable method for substrates with sensitive functional groups.

Table 2: Common Oxidizing Agents for N-Acylhydrazone Cyclization

| Oxidizing Agent | Typical Conditions | Yield Range (%) | Reference |

| Iodine (I₂) | Catalytic or stoichiometric, often with a base | High | [6][7] |

| Hydrogen Peroxide (H₂O₂) with I₂ catalyst | Room temperature | High | [6][8] |

| Phenyliodine(III) diacetate (PIDA) | Methanol, 0 °C to room temperature | Good to excellent | [5] |

| Copper(II) Triflate (Cu(OTf)₂) | Catalytic amount | Good to excellent | [9] |

| Chloramine-T | Microwave irradiation | Good | [9] |

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates and often improve yields. The synthesis of 1,3,4-oxadiazoles is particularly amenable to this technology, with significantly reduced reaction times compared to conventional heating. Both the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones, as well as one-pot syntheses from carboxylic acids and hydrazides, can be efficiently performed under microwave conditions.[9][10][11][12]

Workflow for Microwave-Assisted Synthesis:

Caption: General workflow for microwave synthesis.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Yield Improvement | Reference |

| Cyclodehydration of diacylhydrazines | 5 - 7 hours heating | 10 minutes irradiation | Often higher | [12][13] |

| Oxidative cyclization of N-acylhydrazones | Hours at room temp or reflux | 3 - 4 minutes irradiation | Comparable to higher | [9][10] |

| One-pot from hydrazide and acid | Several hours reflux | 10 minutes irradiation | Significant time reduction | [13] |

Other Notable Synthetic Routes

-

From Carboxylic Acids and Hydrazides: A one-pot synthesis can be achieved by reacting a carboxylic acid and a hydrazide in the presence of a dehydrating agent like POCl₃.[3]

-

Huisgen 1,3,4-Oxadiazole Synthesis: This method involves the reaction of 5-substituted 1H-tetrazoles with acyl chlorides or anhydrides, which rearrange to form the 1,3,4-oxadiazole ring.

-

From Thiosemicarbazides: 2-Amino-1,3,4-oxadiazoles can be synthesized from the cyclodesulfurization of thiosemicarbazides using reagents like TBTU.[3][14]

It is important to note that the Einhorn-Brunner reaction , which involves the reaction of imides with alkyl hydrazines, leads to the formation of 1,2,4-triazoles and is not a viable route for the synthesis of 1,3,4-oxadiazoles.[15]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration of 1,2-Diacylhydrazines

Materials:

-

1,2-Diacylhydrazine (1.0 mmol)

-

Phosphorus oxychloride (POCl₃) (5-10 mL)

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Appropriate solvent for recrystallization (e.g., ethanol)

Procedure:

-

To a round-bottom flask, add the 1,2-diacylhydrazine (1.0 mmol).

-

Carefully add phosphorus oxychloride (5-10 mL) to the flask in a fume hood.

-

Heat the reaction mixture at 70-80 °C or under reflux for 1-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by vacuum filtration, washed with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization of N-Acylhydrazones using Iodine

Materials:

-

N-Acylhydrazone (1.0 mmol)

-

Iodine (I₂) (catalytic or stoichiometric amount)

-

Hydrogen peroxide (H₂O₂) (if using catalytic iodine)

-

Appropriate solvent (e.g., DMSO, ethanol)

-

Sodium thiosulfate solution (10%)

-

Water

-

Appropriate solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the N-acylhydrazone (1.0 mmol) in a suitable solvent in a round-bottom flask.

-

Add a catalytic amount of iodine (e.g., 10 mol%) and hydrogen peroxide (2.0 mmol) and stir the mixture at room temperature.[6][8] Alternatively, use a stoichiometric amount of iodine with a base like potassium carbonate.[7]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove excess iodine.

-

Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: Microwave-Assisted One-Pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

Materials:

-

Acid hydrazide (1.0 mmol)

-

Aromatic carboxylic acid or aldehyde (1.0 mmol)

-

Phosphorus oxychloride (POCl₃) or Chloramine-T (for aldehydes)

-

Microwave synthesis vial

-

Microwave synthesizer

Procedure (using POCl₃):

-

In a microwave synthesis vial, combine the acid hydrazide (1.0 mmol) and the aromatic carboxylic acid (1.0 mmol).

-

Carefully add a small amount of phosphorus oxychloride (e.g., 0.5 mL) in a fume hood.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a set temperature (e.g., 100-140 °C) and power (e.g., 100-300 W) for a short duration (e.g., 3-10 minutes).[10][12][13]

-

After irradiation, cool the vial to room temperature.

-

Work up the reaction mixture as described in Protocol 1 (pouring onto ice, neutralization, filtration, and purification).

Biological Significance and Signaling Pathways

1,3,4-Oxadiazole derivatives exhibit a broad spectrum of biological activities, including anticancer and antibacterial properties. Understanding their mechanism of action is crucial for the rational design of new therapeutic agents.

Anticancer Activity: Targeting the NF-κB Signaling Pathway

Several studies have demonstrated that the anticancer effects of certain 1,3,4-oxadiazole derivatives are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[16][17] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.

Caption: Inhibition of the NF-κB pathway by 1,3,4-oxadiazoles.

In the canonical NF-κB pathway, IκB proteins sequester NF-κB dimers in the cytoplasm.[16][18][19][20][21] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation.[21] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. Certain 1,3,4-oxadiazole derivatives have been shown to inhibit the phosphorylation of IκB, thereby preventing NF-κB activation and inducing apoptosis in cancer cells.[16]

Antibacterial Activity: Disruption of Bacterial Cell Wall Integrity

The antibacterial mechanism of action for some 1,3,4-oxadiazole derivatives involves the disruption of the bacterial cell wall.[17] The cell wall, particularly the peptidoglycan layer, is essential for maintaining the structural integrity of bacteria and protecting them from osmotic stress.[22][23][24]

Caption: Disruption of the bacterial cell wall.

Compounds that interfere with the synthesis or cross-linking of peptidoglycan weaken the cell wall, leading to cell lysis and bacterial death.[22][23][25] This mechanism is attractive for antibiotic development as the peptidoglycan cell wall is unique to bacteria and absent in eukaryotes, offering a selective target.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. researchgate.net [researchgate.net]

- 5. datapdf.com [datapdf.com]

- 6. Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. jchemrev.com [jchemrev.com]

- 10. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wjarr.com [wjarr.com]

- 12. researchgate.net [researchgate.net]

- 13. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Einhorn‐Brunner reaction | Semantic Scholar [semanticscholar.org]

- 15. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

- 21. NF-κB - Wikipedia [en.wikipedia.org]

- 22. Constructing and deconstructing the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio.libretexts.org [bio.libretexts.org]

- 24. Bacterial Cell Mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

The Core Mechanisms of 1,3,4-Oxadiazole Containing Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole moiety, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties contribute to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the mechanisms of action of 1,3,4-oxadiazole-containing compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the molecular targets and signaling pathways modulated by this versatile heterocyclic core.

Anticancer Activity: A Multi-pronged Assault on Malignancy

1,3,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents, operating through a variety of mechanisms that disrupt cancer cell proliferation, survival, and metastasis.[1] Key mechanisms include the inhibition of crucial enzymes, modulation of critical signaling pathways, and induction of apoptosis.

Enzyme Inhibition

A primary strategy through which 1,3,4-oxadiazoles exert their anticancer effects is by targeting enzymes that are vital for cancer cell growth and survival. These include:

-

Cyclooxygenase-2 (COX-2): Overexpressed in many cancers, COX-2 plays a role in inflammation and cell proliferation. Certain 1,3,4-oxadiazole derivatives are potent and selective inhibitors of COX-2.[2]

-

Histone Deacetylases (HDACs): These enzymes are crucial for the regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.

-

Telomerase: This enzyme is responsible for maintaining telomere length, and its inhibition in cancer cells leads to cellular senescence and apoptosis.[3]

-

Thymidylate Synthase: A key enzyme in the synthesis of DNA precursors, its inhibition disrupts DNA replication and cell division.[3]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can stifle tumor growth.[1]

Modulation of Signaling Pathways

1,3,4-Oxadiazole compounds have been shown to interfere with key signaling pathways that are often dysregulated in cancer:

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth. Several 1,3,4-oxadiazole derivatives have been identified as inhibitors of the NF-κB signaling pathway, often by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB.[4][5] This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.

-